molecular formula C13H8F3NO B1635793 N-(3,4-difluorophenyl)-4-fluorobenzamide

N-(3,4-difluorophenyl)-4-fluorobenzamide

Cat. No.: B1635793
M. Wt: 251.2 g/mol
InChI Key: HUPDXGFRLQHIIH-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-4-fluorobenzamide (CAS: 349129-89-1) is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 4-position of the benzoyl group and the 3,4-positions of the aniline moiety. This compound belongs to a broader class of aromatic amides, where fluorine substitution is strategically employed to modulate electronic properties, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-4-fluorobenzamide

InChI

InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-10-5-6-11(15)12(16)7-10/h1-7H,(H,17,18)

InChI Key

HUPDXGFRLQHIIH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural differences and similarities between N-(3,4-difluorophenyl)-4-fluorobenzamide and related compounds:

Compound Name Substituents on Benzamide Core Fluorine Positions Additional Functional Groups Key Applications/Activities References
This compound 4-fluoro (benzoyl) 3,4 (aniline) None Not explicitly reported
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 4-fluoro (benzoyl) None 1,3,4-oxadiazole ring Potential energetic material
N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy (benzoyl) 3,4 (aniline) Methoxy groups Tyrosinase inhibition
N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide 3-methyl (benzoyl) 4 (aniline) Methyl groups Not reported
4-Fluoro-N-[2-(1-methylethyl)phenyl]benzamide 4-fluoro (benzoyl) None Isopropyl group Not reported

Key Observations :

  • Fluorination Patterns: The target compound features dual fluorination on both the benzoyl (4-F) and aniline (3,4-F) groups, which enhances electron-withdrawing effects and may improve metabolic stability compared to mono-fluorinated analogs (e.g., N-(4-fluoro-2-methylphenyl)-3-methylbenzamide) .
  • Methoxy groups in N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide contribute to hydrogen bonding and planar molecular geometry, critical for its tyrosinase inhibitory activity .

Physical and Chemical Properties

  • N-(3,4-Difluorophenyl)-3,4,5-trimethoxybenzamide: Crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 5.0031 Å, b = 8.8986 Å, c = 32.726 Å, and β = 93.896°, forming 1-D chains via N–H···O hydrogen bonds .
  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: MP 175–178°C, highlighting the impact of complex heterocyclic substituents on thermal stability .

Solubility and Reactivity :

  • Fluorine atoms increase lipophilicity (logP) and resistance to oxidative metabolism.
  • Methoxy groups enhance solubility in polar solvents (e.g., THF, ethyl acetate) due to hydrogen-bonding capacity .

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